molecular formula C19H31N5O5 B1214368 Cyclo(valyl-prolyl-glycyl-valyl-prolyl) CAS No. 76911-61-0

Cyclo(valyl-prolyl-glycyl-valyl-prolyl)

Cat. No.: B1214368
CAS No.: 76911-61-0
M. Wt: 409.5 g/mol
InChI Key: MIHGCDPJJGWQHT-JQFCIGGWSA-N
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Description

Cyclo(Valyl-Prolyl-Glycyl-Valyl-Prolyl) is a cyclic pentapeptide composed of alternating valine (Val), proline (Pro), and glycine (Gly) residues.

Properties

CAS No.

76911-61-0

Molecular Formula

C19H31N5O5

Molecular Weight

409.5 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[2-[[(2S)-1-[(2S)-2-formyl-2,5-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-3-methylbutanamide

InChI

InChI=1S/C19H31N5O5/c1-11(2)16(22-14(26)8-20)18(28)21-9-15(27)23-17(12(3)4)19(29)24-7-5-6-13(24)10-25/h5-6,10-13,16-17H,7-9,20H2,1-4H3,(H,21,28)(H,22,26)(H,23,27)/t13-,16-,17-/m0/s1

InChI Key

MIHGCDPJJGWQHT-JQFCIGGWSA-N

SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CC=CC1C=O)NC(=O)CN

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CC=C[C@H]1C=O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CC=CC1C=O)NC(=O)CN

Other CAS No.

76911-61-0

Synonyms

CPP-VPGVG
cyclo(Val-Pro-Gly-Val-Pro)
cyclo(valyl-prolyl-glycyl-valyl-prolyl)
cyclopentapeptide L-Val-L-Pro-Gly-L-Val-Gly

Origin of Product

United States

Comparison with Similar Compounds

Cyclo(Prolyl-Valyl) and Its Isomers

  • Structure : Cyclo(Pro-Val) (cis and trans isomers) are cyclic dipeptides (diketopiperazines) with a simpler structure than the pentapeptide. The cis isomer (cis-cyclo(Pro-Val)) is reported as a specific β-glucosidase inhibitor .
  • Biological Activity: Isolated from Aspergillus sp.
  • Molecular Weight : ~196.25 g/mol (C10H16N2O2) , significantly smaller than the pentapeptide.

Cyclo(Leucyl-Prolyl)

  • Structure: Cyclo(Leu-Pro) is another diketopiperazine with leucine instead of valine.
  • Physicochemical Properties: CAS 2873-36-1; molecular weight ~224.3 g/mol. Its classification as an alpha amino acid derivative aligns with other cyclic peptides .

Larger Cyclic Peptides

  • Example 1 : Cyclo(L-alanylglycyl-L-prolyl-L-valylglycyl-L-seryl) (CAS 442127-22-2)

    • Structure : Hexapeptide with alternating alanine, glycine, proline, and valine.
    • Molecular Weight : ~555.6 g/mol (C22H33N5O7) .
    • Role : Larger size may enhance receptor binding specificity but reduce membrane permeability compared to smaller cycles.
  • Example 2: Cyclo(L-leucyl-L-prolyl-L-tryptophyl-L-valyl-L-prolyl-L-leucyl-L-threonyl-L-prolyl) (CAS 206271-72-9) Structure: Complex nonapeptide with diverse residues, including tryptophan and threonine. Molecular Weight: ~1670.13 g/mol (C85H140N18O16) . Implications: Such large peptides often target protein-protein interactions but face challenges in synthesis and delivery.

Structural and Functional Analysis

Key Differences

Parameter Cyclo(Val-Pro-Gly-Val-Pro) (Target) Cyclo(Pro-Val) Cyclo(Leu-Pro) Larger Cyclic Peptides
Residues Val, Pro, Gly Pro, Val Leu, Pro Varied (e.g., Trp, Thr, Tyr)
Molecular Weight ~500–550 g/mol (estimated) 196.25 g/mol 224.3 g/mol 555–1670 g/mol
Bioactivity Not explicitly reported β-glucosidase inhibition Metabolite role Enzyme inhibition, receptor binding
Synthetic Complexity Moderate (5 residues) Low (2 residues) Low High (≥6 residues)

Role of Glycine and Proline

  • Proline : Enhances rigidity and resistance to proteolysis, a feature shared with other cyclic peptides like cyclo(Pro-Val) .

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